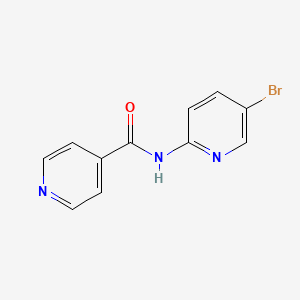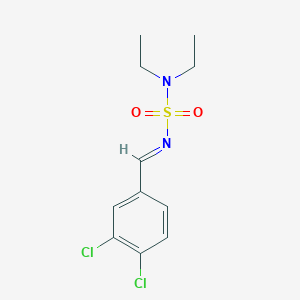
2-naphthylmethyl 2-hydroxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthylmethyl 2-hydroxy-3-methylbenzoate, also known as NMBA, is an organic compound that belongs to the family of benzoic acid esters. It has been widely studied in the field of organic chemistry due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-naphthylmethyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 2-naphthylmethyl 2-hydroxy-3-methylbenzoate has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal activities. In addition, 2-naphthylmethyl 2-hydroxy-3-methylbenzoate has been used as a building block for the synthesis of various organic compounds such as liquid crystals and polymers.
Wirkmechanismus
The exact mechanism of action of 2-naphthylmethyl 2-hydroxy-3-methylbenzoate is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition by 2-naphthylmethyl 2-hydroxy-3-methylbenzoate is thought to be responsible for its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
2-naphthylmethyl 2-hydroxy-3-methylbenzoate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In vivo studies have demonstrated that 2-naphthylmethyl 2-hydroxy-3-methylbenzoate exhibits anti-inflammatory and analgesic effects comparable to those of nonsteroidal anti-inflammatory drugs such as aspirin and ibuprofen. 2-naphthylmethyl 2-hydroxy-3-methylbenzoate has also been shown to possess antitumor activity in vitro, although further studies are needed to confirm its potential as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-naphthylmethyl 2-hydroxy-3-methylbenzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. In addition, it exhibits good solubility in common organic solvents such as ethanol and dichloromethane, making it easy to handle and manipulate. However, 2-naphthylmethyl 2-hydroxy-3-methylbenzoate has some limitations in lab experiments. It is sensitive to air and light, and its purity can be affected by impurities such as moisture and other organic compounds. Therefore, it is important to handle 2-naphthylmethyl 2-hydroxy-3-methylbenzoate with care and to ensure that it is stored properly to maintain its purity and stability.
Zukünftige Richtungen
There are several future directions for research on 2-naphthylmethyl 2-hydroxy-3-methylbenzoate. One potential area of research is the development of new drugs based on 2-naphthylmethyl 2-hydroxy-3-methylbenzoate for the treatment of inflammatory diseases and cancer. Another potential area of research is the synthesis of new organic compounds using 2-naphthylmethyl 2-hydroxy-3-methylbenzoate as a building block, particularly in the field of materials science. Finally, further studies are needed to elucidate the exact mechanism of action of 2-naphthylmethyl 2-hydroxy-3-methylbenzoate and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-naphthylmethyl 2-hydroxy-3-methylbenzoate is a promising organic compound that has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method is relatively simple, and it exhibits good biocompatibility and low toxicity. Further research is needed to explore its potential as a drug candidate and to elucidate its exact mechanism of action.
Synthesemethoden
The synthesis of 2-naphthylmethyl 2-hydroxy-3-methylbenzoate can be achieved through the esterification reaction between 2-hydroxy-3-methylbenzoic acid and 2-naphthylmethanol, catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained through a simple workup procedure. The purity of the product can be enhanced through recrystallization using an appropriate solvent.
Eigenschaften
IUPAC Name |
naphthalen-2-ylmethyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-5-4-8-17(18(13)20)19(21)22-12-14-9-10-15-6-2-3-7-16(15)11-14/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNRXGIWVSTQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)



![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)

![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)

